N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide
CAS No.: 2034242-77-6
Cat. No.: VC4174751
Molecular Formula: C20H20FNO2S
Molecular Weight: 357.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034242-77-6 |
|---|---|
| Molecular Formula | C20H20FNO2S |
| Molecular Weight | 357.44 |
| IUPAC Name | N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide |
| Standard InChI | InChI=1S/C20H20FNO2S/c1-20(24,18-12-15-7-3-5-9-17(15)25-18)13-22-19(23)11-10-14-6-2-4-8-16(14)21/h2-9,12,24H,10-11,13H2,1H3,(H,22,23) |
| Standard InChI Key | WOOQTSKKTGESLT-UHFFFAOYSA-N |
| SMILES | CC(CNC(=O)CCC1=CC=CC=C1F)(C2=CC3=CC=CC=C3S2)O |
Introduction
The compound N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide is a complex organic molecule that combines elements of benzothiophene and fluorophenyl groups with a propanamide backbone. This compound is not explicitly mentioned in the provided search results, so we will construct a theoretical overview based on its structural components and similar compounds.
Structural Components:
-
Benzothiophene: A bicyclic heterocycle with a sulfur atom, known for its stability and presence in various pharmaceuticals.
-
Fluorophenyl: A phenyl ring with a fluorine atom, which can enhance the compound's bioavailability and interaction with biological targets.
-
Propanamide: A common functional group in organic chemistry, often involved in drug design due to its ability to form hydrogen bonds.
Synthesis:
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide would likely involve a multi-step process:
-
Preparation of the Benzothiophene Moiety: This could involve the synthesis of 1-benzothiophene-2-carboxaldehyde or similar derivatives.
-
Formation of the Hydroxypropyl Group: This might involve the reaction of an aldehyde with a suitable alcohol or Grignard reagent.
-
Coupling with Fluorophenyl Propanamide: This step would involve peptide coupling reactions using appropriate catalysts and conditions.
Potential Biological Activities
Given its structural components, N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-fluorophenyl)propanamide could exhibit various biological activities:
-
Anticancer Properties: Similar compounds with fluorophenyl groups have shown anticancer activity .
-
Anti-inflammatory Effects: The presence of a propanamide group might confer anti-inflammatory properties, similar to other amide-containing drugs .
Spectroscopic Data
Spectroscopic analysis would be crucial for characterizing this compound:
-
NMR Spectroscopy: Would provide detailed information about the molecular structure, including the arrangement of the benzothiophene and fluorophenyl groups.
-
Mass Spectrometry: Useful for confirming the molecular weight and fragmentation patterns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume